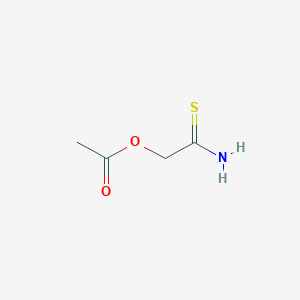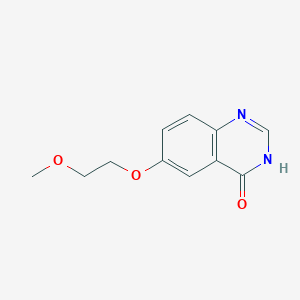
6-(2-Methoxyethoxy)quinazolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxyethoxy)quinazolin-4-OL is a chemical compound with the CAS Number: 1092460-48-4 and a molecular weight of 220.23 . It is a colorless to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H12N2O3 . The InChI code for this compound is 1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid at room temperature . It has a molecular weight of 220.23 .科学的研究の応用
Antioxidant Properties
Quinazolinones, including derivatives similar to 6-(2-Methoxyethoxy)quinazolin-4-ol, have been synthesized and evaluated for their antioxidant properties. Studies indicate that the presence of hydroxyl groups, in addition to methoxy substituents, is crucial for enhancing antioxidant activity. For instance, compounds with an ethylene linker between the quinazolinone ring and phenolic substituent showed increased antioxidant activity, highlighting the significance of structural modifications in determining the biological activities of these compounds (Mravljak et al., 2021).
Anticancer Activity
Several quinazolinone derivatives have demonstrated potent anticancer activities. For example, novel heterocyclic compounds designed around the quinazolinone scaffold have been shown to initiate ROS accumulation and cause apoptotic cell death in human bone cancer cells (Lv & Yin, 2019). Furthermore, optimization of 4-(N-cycloamino)phenylquinazolines, structurally related to quinazolinones, has led to new tubulin-polymerization inhibitors targeting the colchicine site, which exhibited high in vitro cytotoxic activity and significant potency against tubulin assembly, validating their potential as anticancer agents (Wang et al., 2014).
Tubulin Polymerization Inhibition
Quinazolinone compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, which is a promising target for anticancer drugs. The study of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, as an example, revealed its ability to inhibit tumor growth in mice models without obvious signs of toxicity. This compound and its analogues represent a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Synthesis and Optimization
The synthesis of quinazolinone derivatives, including 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, has been explored with the aim of improving antitumor activity. Such studies have led to the development of high-yield, environmentally friendly, and scalable synthetic processes, demonstrating the pharmaceutical industry's interest in these compounds due to their potent biological activities (Sun Zhi-zhong, 2011).
Safety and Hazards
The safety information for 6-(2-Methoxyethoxy)quinazolin-4-OL indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
将来の方向性
作用機序
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been studied for their potential therapeutic effects in various diseases, including cancer . They are known to interact with a wide range of biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes for this compound are subjects for future research.
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, often related to their therapeutic effects . The specific pathways affected by this compound remain to be elucidated.
特性
IUPAC Name |
6-(2-methoxyethoxy)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLOWQRJIOKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
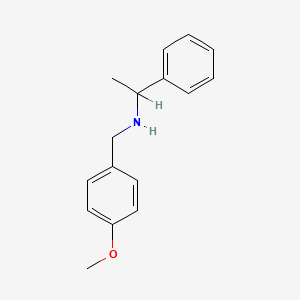
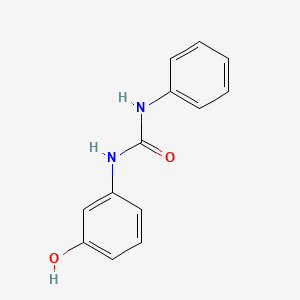
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)
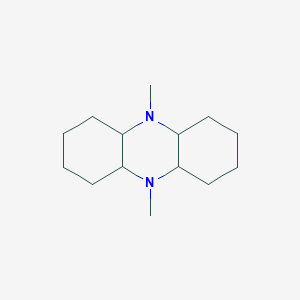
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
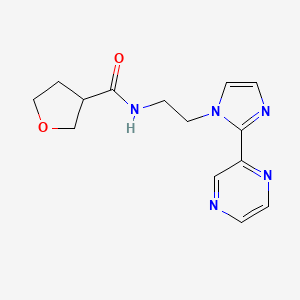
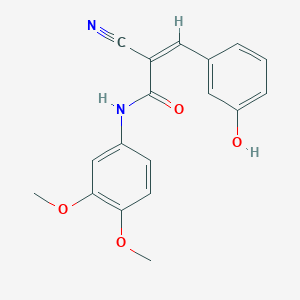
![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)
